An In-depth Technical Guide to 2,3,4-Trichlorotoluene: Properties, Structure, and Synthesis
An In-depth Technical Guide to 2,3,4-Trichlorotoluene: Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4-Trichlorotoluene is a chlorinated aromatic hydrocarbon belonging to the family of organochlorine compounds.[1] Its structure consists of a toluene molecule substituted with three chlorine atoms at the 2, 3, and 4 positions of the benzene ring.[1][2] This compound is one of six constitutional isomers of trichlorotoluene, each exhibiting unique physical and chemical properties due to the varied arrangement of the chlorine atoms.[1] Historically, the systematic study of trichlorotoluene isomers, including the 2,3,4-isomer, began in the 1950s with research into the nuclear chlorination of toluene.[3] This foundational work established the principles of electrophilic aromatic substitution for the selective synthesis of these compounds.[3] 2,3,4-Trichlorotoluene is primarily utilized as a chemical intermediate in the synthesis of a variety of other compounds, including herbicides, pesticides, dyes, and sulfonamide-based hypoglycemics.[2][3] It also serves as a reference standard in environmental analysis for studying the impact of chlorinated aromatic compounds.[2]
Chemical Identity and Physical Properties
2,3,4-Trichlorotoluene is a white to off-white solid at room temperature.[1] Its physical and chemical properties are crucial for its handling, storage, and application in various chemical processes.
| Property | Value | Source(s) |
| CAS Number | 7359-72-0 | [1] |
| Molecular Formula | C₇H₅Cl₃ | [1] |
| Molecular Weight | 195.47 g/mol | |
| Melting Point | 43 °C | [1] |
| Boiling Point | 244 °C | |
| Density | 1.38 g/cm³ | [1] |
| Flash Point | 153.8 °C | |
| LogP (Octanol-Water Partition Coefficient) | 3.95520 | [1] |
| Solubility | Insoluble in water; limited solubility in methanol. | [1] |
Molecular Structure and Spectroscopic Analysis
The arrangement of the three chlorine atoms and the methyl group on the benzene ring dictates the electronic and steric properties of 2,3,4-trichlorotoluene, which in turn influences its reactivity and spectroscopic characteristics.
Caption: General workflow for the synthesis of 2,3,4-trichlorotoluene via chlorination of toluene.
Experimental Protocol: General Procedure for Toluene Chlorination
While a detailed, step-by-step protocol for the specific synthesis of 2,3,4-trichlorotoluene is not widely published, the general procedure involves the following steps:
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Catalyst Introduction: A Lewis acid catalyst, such as iron(III) chloride or aluminum chloride, is added to a reaction vessel containing toluene.
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Chlorination: Chlorine gas is bubbled through the toluene solution. The reaction is typically carried out at a controlled temperature to influence the isomeric distribution of the products.
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Reaction Monitoring: The progress of the reaction is monitored by techniques such as gas chromatography to determine the extent of chlorination.
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Work-up: Once the desired degree of chlorination is achieved, the reaction is quenched, and the catalyst is removed.
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Purification: The resulting mixture of chlorinated toluenes is then purified, often through fractional distillation or crystallization, to isolate the 2,3,4-trichlorotoluene isomer.
It is important to note that this process typically yields a mixture of trichlorotoluene isomers, and the specific conditions must be carefully optimized to maximize the yield of the desired 2,3,4-isomer. [4] Reactivity
The chemical reactivity of 2,3,4-trichlorotoluene is influenced by the electron-withdrawing nature of the chlorine atoms and the electron-donating methyl group. It can undergo several types of reactions:
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Nucleophilic Aromatic Substitution: The chlorine atoms can be replaced by other nucleophiles under specific conditions. [3]* Oxidation: The methyl group can be oxidized to a carboxylic acid, forming the corresponding trichlorobenzoic acid derivative. [3]* Reduction: The chlorine atoms can be removed through reduction reactions to yield less chlorinated toluene derivatives. [3]
Toxicology and Safety
The toxicological data for 2,3,4-trichlorotoluene is limited. It is important to handle this compound with appropriate safety precautions.
| Toxicity Data | Value | Species | Source(s) |
| Inhalation LC₅₀ (4 hours) | 530 mg/m³ | Female Rat | [3] |
| Inhalation LC₅₀ (4 hours) | >600 mg/m³ | Male Rat | [3] |
| Aquatic LC₅₀ (96 hours) | ~20 mg/L | Fish | [3] |
Clinical signs of acute inhalation exposure in rats included respiratory distress and weight loss. [3]Due to the lack of comprehensive toxicological data, it is recommended to treat 2,3,4-trichlorotoluene as a potentially hazardous substance. Standard laboratory safety practices, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed. Work should be conducted in a well-ventilated area or a fume hood.
Environmental Fate and Considerations
Chlorinated aromatic compounds, in general, are known for their environmental persistence due to their resistance to biodegradation. [1]The lipophilic nature of 2,3,4-trichlorotoluene, as indicated by its high LogP value, suggests a potential for bioaccumulation in the fatty tissues of organisms. [1] Biodegradation
The biodegradation of chlorinated toluenes in the environment is a complex process. While specific data for 2,3,4-trichlorotoluene is scarce, studies on related compounds suggest that biodegradation can occur under both aerobic and anaerobic conditions, often involving microbial degradation. The process typically involves the initial oxidation of the methyl group or the aromatic ring, followed by dechlorination.
Caption: A postulated biodegradation pathway for 2,3,4-trichlorotoluene based on related compounds.
Applications
The primary application of 2,3,4-trichlorotoluene is as a chemical intermediate in various industrial syntheses. [2][3]Its specific isomeric structure makes it a valuable precursor for the production of:
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Agrochemicals: It is used in the synthesis of certain herbicides and pesticides. [3]* Pharmaceuticals: It serves as a starting material for the synthesis of some biologically active compounds, including sulfonamide-based hypoglycemics. [2]* Dyes and Polymers: It is utilized in the production of various dyes and polymers. [3]
References
-
Trichlorotoluene - Wikipedia. (2024, November 29). Retrieved January 7, 2026, from [Link]
Sources
- 1. Trichloroethylene Degradation Pathway [eawag-bbd.ethz.ch]
- 2. Recent advances and trends of trichloroethylene biodegradation: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biodegradation of trichloroethylene and involvement of an aromatic biodegradative pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trichlorotoluene - Wikipedia [en.wikipedia.org]
